4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate
Description
Properties
IUPAC Name |
[4-[(2-bromo-5-methoxyphenyl)methoxy]-3-fluorophenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO4/c1-10(19)22-13-4-6-16(15(18)8-13)21-9-11-7-12(20-2)3-5-14(11)17/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNUUWGHQAMIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)OC)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate typically involves multiple steps. One common route starts with the bromination of 5-methoxybenzyl alcohol to form 2-bromo-5-methoxybenzyl bromide . This intermediate is then reacted with 3-fluorophenol in the presence of a base to yield 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenol. Finally, acetylation of the phenol group using acetic anhydride produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy and acetate groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Conversion to aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
The compound has been investigated for its potential anticancer properties. Similar compounds with halogenated phenyl groups have shown cytotoxic effects against various cancer cell lines. Preliminary studies suggest that 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate may induce apoptosis, a process crucial for eliminating cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
A study demonstrated that structurally related compounds exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism involved mitochondrial dysfunction leading to cell death, suggesting that further research on this compound in this context could be valuable.
2. Neuropharmacological Applications
The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This positions it as a candidate for exploring treatments for mood disorders and other neuropsychiatric conditions.
Case Study: Modulation of Neurotransmitter Systems
Research on similar compounds indicated that they could enhance serotonin levels in animal models, potentially alleviating symptoms of depression. This finding opens avenues for further exploration of this compound in neuropharmacology.
Antimicrobial Activity
Recent studies have also focused on the antimicrobial properties of compounds with similar structures. The presence of halogen atoms in the molecular structure often enhances the antimicrobial efficacy.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that similar compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values obtained suggest that these compounds could serve as lead candidates for developing new antimicrobial agents.
Summary of Findings
The applications of this compound span across various fields, primarily focusing on:
- Anticancer properties : Potential to induce apoptosis in cancer cells.
- Neuropharmacology : Possible modulation of neurotransmitter systems.
- Antimicrobial activity : Efficacy against pathogenic bacteria.
Future Research Directions
Future investigations should prioritize:
- Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- In Vivo Efficacy Testing : Evaluating therapeutic effects in animal models.
- Comprehensive Toxicological Assessments : Establishing safety profiles to facilitate clinical applications.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of bromine, methoxy, and fluorine groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate with key analogs identified in the evidence:
Key Comparisons
Substituent Effects on Reactivity and Stability
- Fluorine, as seen in the fluorophenyl and fluorobenzyl groups of analogs, increases electronegativity and may improve metabolic stability in bioactive compounds .
- Ester vs. Ketone Functionality : The acetate group in the target compound contrasts with the ketone in 1-(4-((2-Bromo-5-methoxybenzyl)oxy)-3-fluorophenyl)ethan-1-one . Esters are typically more hydrolytically stable than ketones under physiological conditions, suggesting divergent applications in drug design.
Biological Activity
The compound 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate (CAS Number: 882747-94) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a bromine atom, methoxy group, and fluorine substituent suggests potential interactions with biological targets, possibly enhancing its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, the trifluoromethyl group in related compounds has been shown to enhance potency against various cancer cell lines by inhibiting key enzymes involved in cancer progression . Research on related compounds suggests that the substitution patterns in the phenyl rings can significantly affect their biological activity.
The proposed mechanism for the anticancer activity of this compound may involve:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that these types of compounds can trigger programmed cell death through mitochondrial pathways.
- Enzyme Inhibition : Targeting specific enzymes such as topoisomerases or kinases may be a significant aspect of its mechanism .
Case Studies
-
Study on Cell Lines :
- Objective : Evaluate the cytotoxic effects on A375 melanoma cells.
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value indicating significant potency.
- Combination Therapy :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of A375 cell proliferation | |
| Enzyme Inhibition | Targeting topoisomerase II | |
| Synergistic Activity | Enhanced effect with cisplatin |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Substituents | Activity |
|---|---|---|
| This compound | Br, OCH3, F | High anticancer activity |
| Related Compound A | CF3, OCH3 | Moderate activity |
| Related Compound B | Cl, OH | Low activity |
Q & A
Q. What are the optimal synthetic routes for 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate, and how can purity be validated?
Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example, brominated phenolic intermediates (e.g., 2-bromo-5-methoxybenzyl derivatives) can be prepared via nucleophilic substitution, followed by esterification with 3-fluorophenyl acetate. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry to confirm molecular weight . Nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly for verifying the position of bromine and fluorine substituents .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include accelerated degradation tests under controlled humidity (e.g., 40–75% RH), temperature (e.g., 4°C, 25°C, 40°C), and light exposure. Monitor decomposition via LC-MS and track byproducts like de-esterified or debrominated derivatives. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state structures). Cross-validate using:
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
Methodological Answer: Adopt a tiered approach:
Laboratory studies: Measure hydrolysis rates at pH 4–9, photolysis under UV-Vis light, and biodegradation using OECD 301/302 guidelines.
Microcosm/mesocosm studies: Simulate natural aquatic systems to assess bioaccumulation in sediment or biota (e.g., LC-MS/MS for quantification).
QSAR modeling: Predict ecotoxicity endpoints (e.g., LC50 for fish/daphnia) using bromine/fluorine substituent descriptors .
Q. How can researchers address discrepancies in bioactivity data across in vitro vs. in vivo models?
Methodological Answer: Discrepancies may stem from metabolic instability or poor bioavailability. Mitigate by:
- Metabolite profiling: Use hepatocyte incubation or microsomal assays to identify active/inactive metabolites.
- Prodrug optimization: Modify the acetate group to enhance membrane permeability (e.g., compare with methyl or ethyl esters in ).
- Pharmacokinetic studies: Measure plasma/tissue concentrations via LC-MS to correlate in vitro IC50 with in vivo efficacy .
Methodological Challenges and Solutions
Q. How to design a robust SAR study for derivatives of this compound?
Methodological Answer:
- Variable substituents: Systematically replace bromine (e.g., with Cl, I) or methoxy (e.g., ethoxy, hydroxyl) groups.
- Activity assays: Prioritize high-throughput screening (e.g., fluorogenic enzyme inhibition assays) for rapid SAR evaluation.
- Multivariate analysis: Use PCA or clustering algorithms to link substituent electronic effects (Hammett σ) with bioactivity .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
